Cas no 2034237-69-7 (1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one)

1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one structure
2034237-69-7 structure
Product name:1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one
CAS No:2034237-69-7
MF:C15H14F3N3O
MW:309.286373615265
CID:5872447
PubChem ID:121170642

1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one
    • 2034237-69-7
    • AKOS032459159
    • 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
    • F6512-0291
    • 1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
    • 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
    • Inchi: 1S/C15H14F3N3O/c16-15(17,18)12-3-1-11(2-4-12)9-14(22)20-7-8-21-13(10-20)5-6-19-21/h1-6H,7-10H2
    • InChI Key: SFOHUOXKXYIQKU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC(N1CC2=CC=NN2CC1)=O)(F)F

Computed Properties

  • Exact Mass: 309.10889656g/mol
  • Monoisotopic Mass: 309.10889656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.1Ų

1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-0291-4mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
4mg
$99.0 2023-09-08
Life Chemicals
F6512-0291-1mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
1mg
$81.0 2023-09-08
Life Chemicals
F6512-0291-75mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
75mg
$312.0 2023-09-08
Life Chemicals
F6512-0291-5μmol
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6512-0291-2mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
2mg
$88.5 2023-09-08
Life Chemicals
F6512-0291-10mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
10mg
$118.5 2023-09-08
Life Chemicals
F6512-0291-5mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
5mg
$103.5 2023-09-08
Life Chemicals
F6512-0291-100mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
100mg
$372.0 2023-09-08
Life Chemicals
F6512-0291-2μmol
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-0291-50mg
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one
2034237-69-7
50mg
$240.0 2023-09-08

1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one Related Literature

Additional information on 1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one

Professional Introduction to Compound with CAS No. 2034237-69-7 and Product Name: 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one

The compound with the CAS number 2034237-69-7 and the product name 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The unique structural framework of this molecule, featuring a fused pyrazolo[1,5-a]pyrazine core linked to a phenyl ring substituted with a trifluoromethyl group, positions it as a promising candidate for further investigation in drug discovery and development.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold is particularly noteworthy for its ability to modulate various biological pathways. This particular derivative has been synthesized with the intention of exploring its pharmacological properties, particularly in the context of anti-inflammatory and anticancer therapies. The presence of the trifluoromethyl group on the phenyl ring is a strategic choice, as this moiety is known to enhance metabolic stability and binding affinity to biological targets.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The core structure is formed through a cyclocondensation reaction between appropriately substituted precursors, followed by functional group transformations to introduce the necessary substituents. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve the desired connectivity between the pyrazolo[1,5-a]pyrazine ring and the phenyl moiety.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The pyrazolo[1,5-a]pyrazine scaffold has been shown to interact with kinase active sites due to its rigid aromatic structure and hydrogen bonding capabilities. Preliminary computational studies suggest that this compound may bind effectively to specific kinases, potentially leading to inhibitory effects that could be therapeutically relevant.

In addition to its kinase inhibition potential, this compound has also been investigated for its anti-inflammatory properties. Inflammatory processes are mediated by a complex interplay of signaling pathways involving various enzymes and transcription factors. The structural features of this molecule suggest that it may interfere with key inflammatory mediators by modulating enzyme activity or receptor binding. Early in vitro studies have shown promising results in reducing inflammation-induced cell proliferation and cytokine release.

The introduction of the trifluoromethyl group into the phenyl ring is particularly significant from a pharmacokinetic perspective. This substituent enhances lipophilicity while maintaining metabolic stability, which is crucial for drug bioavailability. Furthermore, trifluoromethyl groups are known to improve binding affinity by increasing electronic density at certain positions on the molecule. These properties make this compound an attractive candidate for further development into a lead candidate for novel therapeutics.

Recent advances in drug discovery technologies have enabled more efficient screening of compounds like this one for biological activity. High-throughput screening (HTS) platforms allow researchers to rapidly assess thousands of compounds against various biological targets. The structural features of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one make it an ideal candidate for HTS campaigns aimed at identifying new therapeutic agents.

The potential applications of this compound extend beyond oncology and inflammation research. Its unique structural framework suggests that it may also exhibit activity against other diseases associated with aberrant signaling pathways. For instance, studies have indicated that kinase inhibitors derived from related scaffolds have shown efficacy in treating neurological disorders by modulating neurotransmitter release or receptor function. Further exploration of this compound's pharmacological profile could uncover additional therapeutic uses.

In conclusion,1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-2-4-(trifluoromethyl)phenylethan-1-one represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it an exciting candidate for further research and development. As our understanding of disease mechanisms continues to evolve,CAS No 2034237-69-7 will undoubtedly play a crucial role in shaping future therapeutic strategies.

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